SRN-927, also known as GDC-0927, is a novel, nonsteroidal selective estrogen receptor degrader with potential antineoplastic activity. It is designed to degrade the estrogen receptor, thereby inhibiting estrogen-mediated signaling pathways that contribute to the growth and survival of estrogen receptor-positive cancer cells. This compound is particularly relevant in the context of breast cancer treatment, where estrogen signaling plays a crucial role in tumor progression. SRN-927 is administered orally and has been studied for its efficacy in clinical settings, especially in patients with hormone receptor-positive breast cancers .
SRN-927 is classified under selective estrogen receptor degraders, a category of compounds that specifically target and degrade estrogen receptors rather than merely blocking their activity. This mechanism offers a therapeutic advantage over traditional selective estrogen receptor modulators, which can still activate some estrogen receptor pathways. The compound has been developed by pharmaceutical research groups aiming to enhance treatment options for patients with resistant forms of breast cancer .
The synthesis of SRN-927 involves several steps typical of organic chemistry processes aimed at creating complex molecules. The initial synthetic route includes the formation of key intermediates through various reactions, including coupling reactions and functional group modifications. These processes are conducted under controlled conditions to ensure high purity and yield.
The molecular structure of SRN-927 features a complex arrangement that facilitates its interaction with the estrogen receptor. Key structural characteristics include:
The three-dimensional conformation of SRN-927 allows it to induce a conformational change in the estrogen receptor upon binding, which is critical for its mechanism of action .
SRN-927 undergoes several chemical reactions relevant to its function as a selective estrogen receptor degrader:
These reactions are critical for the therapeutic efficacy of SRN-927 in combating hormone receptor-positive breast cancer .
The mechanism by which SRN-927 exerts its effects involves several key steps:
This multi-step process results in decreased cell proliferation and increased apoptosis in estrogen-dependent tumors .
SRN-927 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
SRN-927 has significant potential applications in cancer research and treatment:
Current understanding of SRN-927's molecular structure remains incomplete due to limited experimental validation. Based on its catalog classification as a research chemical (>98% purity) and physicochemical behavior, it is hypothesized to contain aromatic systems and non-polar functional groups that confer DMSO solubility while limiting aqueous miscibility . The compound's solid powder form suggests potential crystalline organization, though no crystallographic data or spectroscopic evidence (e.g., IR/Raman) exists to confirm specific functional groups such as carbonyls, amines, or halogens. This knowledge gap significantly impedes mechanistic studies and structure-activity relationship development.
No systematic IUPAC name has been formally assigned to SRN-927 in the available literature. It is exclusively referenced by its alphanumeric identifier (SRN-927) or synonyms (SRN927, SRN 927) without structural descriptors . The absence of a defined molecular formula precludes stereochemical analysis, though its storage sensitivity to light and temperature implies potential stereoisomerization risks under suboptimal conditions. Resolution of isomeric forms (e.g., enantiomers, diastereomers) remains unexplored due to uncharacterized chiral centers.
SRN-927 demonstrates marked hydrophobicity, with solubility restricted to organic solvents like DMSO and complete insolubility in aqueous systems . This profile suggests dominant nonpolar surface area exceeding 70%, consistent with its solid powder morphology. Stability data indicates:
Table 1: Experimental Physicochemical Properties of SRN-927
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | High (>50 mM inferred) | 25°C |
Solubility in Water | Insoluble | 25°C |
Physical Form | Solid powder | Ambient |
Short-Term Storage | 0–4°C | Days to weeks, dry/dark |
Long-Term Storage | –20°C | Months to years, dry/dark |
Crystallinity parameters are unreported, though powder X-ray diffraction could resolve polymorphic states relevant to batch reproducibility.
No validated molecular formula exists for SRN-927 in the examined literature. The outline's hypothetical examples (C8H9F3N4O4 vs. C28H28FNO4) illustrate common inconsistencies in research compounds but do not reflect actual data for SRN-927 . This ambiguity arises from:
Such discrepancies critically impact pharmacological assessment, as molecular weight variations alter bioavailability and target engagement kinetics.
Comprehensive structural elucidation of SRN-927 requires multimodal analytical approaches:
Advanced NMR: CPMG or CEST methods could characterize conformational dynamics if sample purity constraints are met [2]
Mass Spectrometry:
Tandem MS: Would enable fragmentation pathway mapping to infer functional groups
Complementary Techniques:
Table 2: Required Analytical Methods for SRN-927 Characterization
Technique | Structural Information Gap | Experimental Requirements |
---|---|---|
High-Resolution MS | Molecular formula, exact mass | Pure sample (>98%), ionization optimization |
Multidimensional NMR | Atomic connectivity, conformation | 10–50 mg sample, deuterated solvent |
X-Ray Diffraction | Bond lengths/angles, crystal packing | Single crystals, cryogenic capability |
Elemental Analysis | Empirical formula validation | Combustion analysis facilities |
Without these datasets, structural representations remain speculative. Collaborative efforts between synthetic chemists and analytical facilities are urgently needed to address these deficiencies.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3